molecular formula C26H22FN5O4S B2515384 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1037168-22-1

3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2515384
CAS No.: 1037168-22-1
M. Wt: 519.55
InChI Key: LYHTUXOOSQSFEN-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold with a fused imidazo[1,2-c]quinazolin-3-one core. The structure includes:

  • A sulfanyl bridge (-S-) at position 5 of the imidazo[1,2-c]quinazolinone ring, linked to a carbamoylmethyl group substituted with a 4-fluorophenyl moiety.
  • A propanamide side chain at position 2 of the core, terminating in an N-(furan-2-yl)methyl group.

The molecule’s design integrates pharmacophores known for targeting enzyme active sites, particularly those involving sulfhydryl or amide interactions. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the furan-2-ylmethyl moiety may contribute to π-π stacking interactions with aromatic residues in target proteins .

Properties

IUPAC Name

3-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O4S/c27-16-7-9-17(10-8-16)29-23(34)15-37-26-31-20-6-2-1-5-19(20)24-30-21(25(35)32(24)26)11-12-22(33)28-14-18-4-3-13-36-18/h1-10,13,21H,11-12,14-15H2,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHTUXOOSQSFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric bulk compared to chloro or methoxy substituents in analogues .
  • Synthetic Accessibility :
    • The target compound’s synthesis likely follows protocols similar to and , involving HBTU-mediated amide coupling and sulfanyl bridge formation under basic conditions .

Bioactivity and Molecular Similarity

  • Similarity Metrics: Using Tanimoto coefficients (), the target compound shares >70% structural similarity with CAS 1037293-46-1 (chloro-methoxy variant) due to conserved imidazo[1,2-c]quinazolinone cores and sulfanyl-carbamoyl motifs . Molecular networking () clusters it with analogues containing fused nitrogen heterocycles (e.g., thiazolo-triazoles in CAS 690960-07-7), suggesting overlapping bioactivity profiles .
  • Predicted Pharmacokinetics: The 4-fluorophenyl group improves metabolic stability over non-halogenated analogues (e.g., CAS 1104841-85-1), as fluorination reduces cytochrome P450-mediated oxidation . The furan-2-ylmethyl group may enhance solubility compared to bulkier aryl termini (e.g., benzothiazole in CAS 690960-07-7) .

Computational and Experimental Validation

  • QSAR Models: and highlight that the target compound’s imidazo[1,2-c]quinazolinone core aligns with QSAR models for kinase inhibitors, with substituent variations fine-tuning selectivity .
  • NMR and LCMS Data :
    • 1H-NMR shifts for the furan-2-ylmethyl group (δ ~7.4–7.6 ppm) and fluorophenyl protons (δ ~6.8–7.2 ppm) match patterns in and , confirming regiochemical fidelity .

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